molecular formula C11H8F2N2O3 B7569642 ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate

ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate

Cat. No.: B7569642
M. Wt: 254.19 g/mol
InChI Key: OQIPQIAPBBVFDP-UHFFFAOYSA-N
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Description

Ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,3-diaminofluorobenzene with ethyl oxalyl chloride, followed by cyclization to form the quinoxaline ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: Halogen atoms (fluorine) can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives, which are valuable in materials science and catalysis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and developing enzyme inhibitors.

    Medicine: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals due to its stable and versatile structure.

Mechanism of Action

The mechanism of action of ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The difluoro and oxo groups play a crucial role in binding to molecular targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate: Another quinoxaline derivative with similar structural features but different fluorination patterns.

    Indole Derivatives: Compounds containing the indole nucleus, which share some structural similarities and biological activities with quinoxalines.

Uniqueness

Ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of difluoro groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6,7-difluoro-3-oxo-4H-quinoxaline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIPQIAPBBVFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A reaction mixture was prepared containing 8.75 g. of 4,5-difluoro-2-nitroaniline, 200 ml. of ethanol, and as a catalyst 1 g. of 10 percent palladium-on-carbon. The mixture was hydrogenated until the theoretical amount of hydrogen had been absorbed, using a low-pressure hydrogenation apparatus. The catalyst was separated by filtration using standard precautions and the product of the reaction, 4,5-difluoro-o-phenylenediamine, was reacted with diethyl mesoxalate following the procedure of Example 1 without further purification. The product of this reaction, ethyl 6,7-difluoro-3,4-dihydro-3-oxo-2-quinoxaline carboxylate, melted at about 193°-195° C.
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